1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
Description
This compound is a structurally complex molecule featuring a 3,4-dihydroquinoline core linked via an ethanone bridge to an azetidine ring substituted with a 1,2,4-oxadiazole moiety bearing a thiophen-3-yl group. The oxalate salt form enhances its aqueous solubility, a critical factor for bioavailability in therapeutic applications . The dihydroquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) and anticancer drug design, while 1,2,4-oxadiazoles are recognized for their metabolic stability and diverse bioactivities, including anticancer and antimicrobial properties . The azetidine ring, a four-membered heterocycle, introduces conformational rigidity that may improve target binding specificity compared to larger rings like piperidine .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S.C2H2O4/c25-18(24-8-3-5-14-4-1-2-6-17(14)24)12-23-10-16(11-23)20-21-19(22-26-20)15-7-9-27-13-15;3-1(4)2(5)6/h1-2,4,6-7,9,13,16H,3,5,8,10-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRXLYOUWQPMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CSC=C5.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate represents a novel chemical entity with potential therapeutic applications. Its structural features suggest a multifaceted mechanism of action that may target various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound can be broken down into three key structural components:
- Dihydroquinoline moiety - known for its diverse biological activities.
- Azetidine ring - contributes to the compound's interaction with biological targets.
- Oxadiazole and thiophene groups - associated with enhanced bioactivity due to their electron-withdrawing properties.
Antimicrobial Activity
Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives containing the thiophene and oxadiazole rings have demonstrated potent antifungal activity against various strains of fungi, including Fusarium oxysporum. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 6.25 µg/mL to 12.5 µg/mL, which is comparable to established antifungal agents like ketoconazole .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 6.25 | Antifungal |
| Compound B | 12.5 | Antifungal |
| Ketoconazole | 4.0 | Antifungal |
Cytotoxicity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal effective concentration (EC50) was determined to be around 4.1 µg/mL against prostate cancer cells, indicating a promising therapeutic index compared to standard chemotherapeutics .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound significantly influences its biological activity:
- Oxadiazole ring : Enhances antifungal and anticancer activity through increased electron affinity.
- Dihydroquinoline unit : Known to interact with DNA and inhibit topoisomerases, contributing to its anticancer properties.
- Thiophene component : Provides additional stability and bioavailability.
Studies suggest that modifications in these groups can lead to enhanced potency and selectivity for specific biological targets .
Case Studies
Several studies have investigated the efficacy of similar compounds in clinical settings:
- Antifungal Efficacy : A study on a related oxadiazole derivative showed complete inhibition of Fusarium oxysporum growth at concentrations as low as 50 µg/mL, outperforming commercial fungicides .
- Cancer Cell Proliferation : Research indicated that compounds with a similar structure led to significant reductions in tumor growth in xenograft models, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of dihydroquinoline, azetidine, and thiophene-oxadiazole motifs. Key comparisons include:
Key Observations:
- Oxadiazole Derivatives: The target compound shares the 1,2,4-oxadiazole motif with compounds in and , which exhibit anticancer activity.
- Azetidine vs. Larger Rings : The azetidine ring (4-membered) in the target compound contrasts with five-membered rings (e.g., pyrazoline in ). Azetidine’s ring strain may increase binding affinity but reduce metabolic stability compared to more flexible analogs .
- Dihydroquinoline Core: Unlike quinazolinones () or isoquinoline derivatives (), the dihydroquinoline core in the target compound may offer distinct pharmacokinetic properties, such as improved CNS penetration .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
